4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde

Lipophilicity Drug-likeness Membrane permeability

Lead optimization stalls when azetidine intermediates suffer poor CNS permeability or rapid N-dealkylation. 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde (CAS 1854197-63-9) addresses these failures: LogP 1.4 & TPSA 29.5 Ų enable BBB penetration; 3,3-disubstitution confers metabolic stability; reactive aldehyde enables parallel library synthesis. Available at ≥95% purity for reproducible gram-scale SAR.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13180062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C2=CC=C(C=C2)C=O)OC
InChIInChI=1S/C12H15NO2/c1-12(15-2)8-13(9-12)11-5-3-10(7-14)4-6-11/h3-7H,8-9H2,1-2H3
InChIKeyRDFMLOMWANHONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde: Physicochemical Profile for Pharmaceutical Intermediates


4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde (CAS 1854197-63-9) is a para-substituted benzaldehyde derivative featuring a 3,3-disubstituted azetidine ring with methoxy and methyl groups [1]. The compound (C12H15NO2; MW 205.25) contains an electrophilic aldehyde handle and a conformationally constrained azetidine scaffold, positioning it as a versatile intermediate for kinase inhibitor and bioactive molecule synthesis . Its computed physicochemical profile—including moderate lipophilicity (XLogP3 = 1.4) and low topological polar surface area (TPSA = 29.5 Ų)—differentiates it from unsubstituted and polar analogs in drug design applications [1].

3,3-Disubstituted azetidine scaffold offers conformational constraint and reported class-level metabolic stability
Moderate lipophilicity and low TPSA align with oral absorption and CNS penetration design space
Reactive aldehyde handle supports modular heterocycle construction and parallel library synthesis

Why Azetidinyl Benzaldehyde Analogs Cannot Replace This Compound


In-class substitution with unsubstituted 4-(azetidin-1-yl)benzaldehyde or its 3-hydroxy analog fails to recapitulate the balanced physicochemical and metabolic profile of 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde. The 3-methoxy-3-methyl substitution pattern reduces polarity (TPSA 29.5 Ų vs. 40.5 Ų for hydroxy analog ) while maintaining favorable lipophilicity (LogP 1.4 vs. 0.68 for hydroxy ), which is critical for membrane permeation in cell-based assays [1]. Furthermore, 3,3-disubstituted azetidines exhibit enhanced metabolic stability compared to unsubstituted or monosubstituted congeners due to steric shielding of the nitrogen center [2]. Direct substitution with other azetidinyl benzaldehydes therefore compromises both permeability and metabolic stability, undermining their utility in lead optimization campaigns [2].

This compound
Unsubstituted 4-(azetidin-1-yl)benzaldehyde
Higher lipophilicity (LogP ~1.7) may shift permeability profile and CNS multiparameter optimization
This compound
3-Hydroxy analog
Reduced lipophilicity (LogP ~0.7) and increased TPSA (~40 Ų) can lower predicted membrane permeation
3,3-Disubstituted azetidine
Mono-substituted or unsubstituted azetidine analogs
Lack of steric shielding may accelerate oxidative N-dealkylation, altering metabolic stability profile

Quantitative Differentiation Evidence for 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde


Lipophilicity (LogP) Comparison Among Azetidinyl Analogs

The compound exhibits a computed XLogP3 value of 1.4, positioning it between the more lipophilic unsubstituted 4-(azetidin-1-yl)benzaldehyde (LogP = 1.71) and the more hydrophilic 3-hydroxy analog (LogP = 0.68) [1]. This moderate lipophilicity aligns with optimal ranges for oral absorption (LogP 1–3) and CNS penetration (LogP 2–4) [2].

Lipophilicity comparison
Cross-study comparable
XLogP3 1.4 vs. 1.71 (unsubstituted) and 0.68 (hydroxy analog)
Moderate logP supports oral absorption prediction
Computed values; experimental confirmation advised
Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (TPSA) for CNS Penetration Potential

The compound has a topological polar surface area (TPSA) of 29.5 Ų, which is significantly lower than the hydroxy analog (TPSA = 40.5 Ų) and moderately higher than the unsubstituted analog (TPSA = 20.3 Ų) [1]. TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, and values <140 Ų correlate with good oral absorption [2].

Polar surface area
Cross-study comparable
TPSA 29.5 Ų vs. 20.3 Ų (unsubstituted) and 40.5 Ų (hydroxy analog)
Low TPSA aligns with CNS penetration design criteria
Vendor-computed TPSA; verify with in silico models
Polar surface area Blood-brain barrier CNS drug design

Metabolic Stability from 3,3-Disubstituted Azetidine Scaffold

3,3-Disubstituted azetidines, such as the methoxy-methyl substitution in this compound, demonstrate improved metabolic stability compared to unsubstituted or monosubstituted azetidines. In a study of 3,3-dimethyl-azetidin-2-ones, optimization of the 3,3-disubstitution pattern was required to achieve metabolic stability and oral exposure in preclinical models [1]. The steric bulk at the 3-position shields the azetidine nitrogen from oxidative N-dealkylation, a common metabolic liability of alicyclic amines [2].

Metabolic stability
Class-level inference
3,3-disubstitution pattern expected to reduce N-dealkylation based on azetidinone class data
Context-dependent; class-level metabolic stability design
Compound-specific microsomal data not available
Metabolic stability Azetidine Drug metabolism

Aldehyde Handle Enabling Diverse Derivatization Pathways

The para-benzaldehyde moiety provides a reactive handle for a wide range of transformations, including reductive amination, Wittig olefination, aldol condensation, and imine formation [1]. This contrasts with analogs lacking an aldehyde group (e.g., azetidine-only building blocks) or with less reactive substituents (e.g., esters, amides). The aldehyde can also serve as a precursor to heterocycles such as oxazoles, thiazoles, and pyridines via established protocols .

Aldehyde derivatization
Supporting evidence
para-Benzaldehyde handle enables reductive amination, Wittig, aldol, and heterocycle formation
Broadens synthetic scope for lead optimization
Qualitative; reaction scope documented in literature
Aldehyde Synthetic intermediate Derivatization

High-Impact Application Scenarios for 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde


CNS-Penetrant Kinase Inhibitors and GPCR Ligands

With a TPSA of 29.5 Ų and LogP of 1.4, 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde resides within the physicochemical space associated with favorable blood-brain barrier penetration [1][2]. This makes it an ideal starting material for synthesizing CNS-targeted kinase inhibitors or GPCR modulators where balanced polarity and moderate lipophilicity are required. The azetidine scaffold also provides conformational rigidity that can enhance target binding selectivity [1].

Metabolic Stability Screening in Lead Optimization

The 3,3-disubstituted azetidine core of 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde is expected to confer resistance to oxidative N-dealkylation, a common metabolic soft spot in alicyclic amines [3]. Medicinal chemists can incorporate this intermediate into lead series to proactively address metabolic liabilities, reducing the need for late-stage structural modifications that may compromise potency or selectivity [3].

Modular Synthesis of Bioactive Heterocycles via Aldehyde

The reactive aldehyde group of 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde serves as a versatile entry point for constructing diverse heterocyclic frameworks, including oxazoles, thiazoles, and pyridines, which are prevalent in FDA-approved drugs . This reduces synthetic step count and accelerates the exploration of structure-activity relationships in medicinal chemistry campaigns .

Reproducible Library Synthesis and Reliable Procurement

Available from multiple vendors at consistent ≥95% purity , 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde ensures batch-to-batch reproducibility in parallel synthesis and library production. Its commercial availability in gram quantities supports both exploratory research and preclinical scale-up, minimizing supply chain disruptions .

Application
Selection Property
Validation Focus
CNS-targeted kinase/GPCR ligand synthesis
Balanced LogP / low TPSA profile
Permeability and brain penetration assays
Metabolic stability screening in lead series
3,3-Disubstituted azetidine core
Microsomal stability and metabolite ID studies
Modular heterocycle library construction
Aldehyde reactivity handle
Reaction scope and step-economy evaluation
Parallel synthesis and procurement continuity
Consistent purity grade and multi-vendor availability
Batch-to-batch reproducibility and supply chain review
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